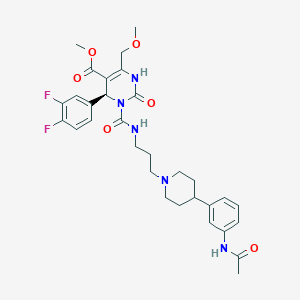

SNAP-7941

Description

Properties

CAS No. |

387825-78-7 |

|---|---|

Molecular Formula |

C31H37F2N5O6 |

Molecular Weight |

613.7 g/mol |

IUPAC Name |

methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |

InChI Key |

FWMHZWMPUWAUPL-NDEPHWFRSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(11C)SNAP-7941 (4S)-3-(((3-(4-(3-(acetylamino)phenyl)-1-piperidinyl)propy)amino)carbonyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride SNAP-7941 SNAP7941 |

Origin of Product |

United States |

Foundational & Exploratory

SNAP-7941: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended to serve as a comprehensive resource, incorporating key preclinical data, experimental methodologies, and a visual representation of its interaction with cellular signaling pathways.

Core Mechanism of Action: MCHR1 Antagonism

This compound is a potent and selective, small-molecule competitive antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with the regulation of appetite, mood, and energy homeostasis. The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH), which is known to be orexigenic, stimulating food intake.[1][2]

By binding to MCHR1, this compound blocks the downstream signaling cascades typically initiated by MCH. This antagonistic action is the foundation of its observed anorectic, anxiolytic, and antidepressant-like effects in preclinical models.[1][2]

MCHR1 Signaling Pathways and this compound Intervention

MCHR1 activation by MCH leads to the engagement of multiple intracellular signaling pathways through the coupling of different G proteins, primarily of the Gαi and Gαq subtypes. This compound, by occupying the MCH binding site, prevents these activation events.

-

Gαi-Coupled Pathway (Inhibition of Adenylyl Cyclase): Upon MCH binding, MCHR1 activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Lowered cAMP levels subsequently reduce the activity of Protein Kinase A (PKA). By blocking this pathway, this compound prevents the MCH-induced decrease in cAMP and PKA activity.

-

Gαq-Coupled Pathway (Phospholipase C Activation): MCHR1 can also couple to Gαq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is implicated in various cellular responses, including neurotransmitter release and gene expression. This compound's antagonism of MCHR1 prevents the activation of this PLC-mediated cascade.

Below is a diagram illustrating the MCHR1 signaling pathways and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | MCHR1 | 5.1 nM | Borowsky et al., 2002 |

| IC50 | Human | MCHR1 | 3 nM ([¹²⁵I]-MCH) | IUPHAR/BPS Guide |

| Ki | Rat | MCHR1 | 2 nM | IUPHAR/BPS Guide |

| pA2 | Human | MCHR1 | 9.2 | Borowsky et al., 2002 |

Table 2: Preclinical Efficacy - Anorectic Effects in Rodent Models

| Model | Species | Treatment | Dosage | Outcome | Reference |

| MCH-Induced Feeding | Rat | This compound | 10 mg/kg, i.p. | ~55% reduction in food intake | Borowsky et al., 2002 |

| Diet-Induced Obesity | Rat | This compound | 30 mg/kg/day, p.o. (28 days) | ~12% reduction in body weight vs. vehicle | Borowsky et al., 2002 |

| Palatable Food Intake | Rat | This compound | 10 mg/kg, i.p. | ~40% reduction in consumption | Borowsky et al., 2002 |

Table 3: Preclinical Efficacy - Anxiolytic and Antidepressant-like Effects

| Model | Species | Treatment | Dosage | Outcome | Reference |

| Rat Forced Swim Test | Rat | This compound | 30 mg/kg, p.o. | ~50% reduction in immobility time | Borowsky et al., 2002 |

| Rat Social Interaction | Rat | This compound | 10 mg/kg, i.p. | ~70% increase in social interaction time | Borowsky et al., 2002 |

| Guinea Pig Maternal Separation Vocalization | Guinea Pig | This compound | 10 mg/kg, i.p. | ~60% reduction in distress vocalizations | Borowsky et al., 2002 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (for Ki and IC50 Determination)

Objective: To determine the binding affinity of this compound for MCHR1.

Protocol:

-

Membrane Preparation:

-

HEK293 cells stably expressing recombinant human or rat MCHR1 are harvested.

-

Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

Assays are performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of radioligand (e.g., [¹²⁵I]-MCH or [³H]this compound) near its Kd value.

-

Increasing concentrations of unlabeled this compound (competitor).

-

Cell membrane preparation.

-

-

For non-specific binding determination, a high concentration of unlabeled MCH is added.

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Rat Forced Swim Test (Porsolt Test)

Objective: To assess the antidepressant-like activity of this compound.

Protocol:

-

Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test Session (Day 1): Rats are placed individually into the swim cylinder for a 15-minute period. This serves to induce a state of learned helplessness.

-

Drug Administration (Day 2): this compound or vehicle is administered orally (p.o.) at the desired dose (e.g., 30 mg/kg).

-

Test Session (Day 2): 60 minutes post-dosing, the rats are placed back into the swim cylinder for a 5-minute test session.

-

The session is video-recorded for later analysis.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test.

-

Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

-

-

Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using statistical methods (e.g., ANOVA followed by post-hoc tests).

Diet-Induced Obesity (DIO) Rat Model

Objective: To evaluate the anorectic and weight-reducing effects of chronic this compound administration.

Protocol:

-

Induction of Obesity:

-

Male Sprague-Dawley or Wistar rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 6-10 weeks) until a significant increase in body weight compared to control rats on a standard chow diet is observed.

-

-

Drug Administration:

-

Obese rats are randomly assigned to treatment groups (e.g., vehicle control, this compound).

-

This compound is administered daily via oral gavage (p.o.) for a chronic period (e.g., 28 days).

-

-

Measurements:

-

Body Weight: Measured daily or several times per week.

-

Food Intake: Measured daily by weighing the remaining food in the cages.

-

Body Composition: May be assessed at the beginning and end of the study using techniques like DEXA to determine fat and lean mass.

-

-

Data Analysis:

-

Changes in body weight, cumulative food intake, and body composition are compared between the treatment and vehicle groups over the course of the study.

-

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a MCHR1 antagonist like this compound.

Conclusion

This compound exerts its pharmacological effects through the selective and potent antagonism of the MCHR1 receptor. By blocking MCH-mediated signaling through both Gαi and Gαq pathways, this compound has demonstrated significant anorectic, anxiolytic, and antidepressant-like properties in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on MCHR1-targeted therapeutics.

References

- 1. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of this compound: chiral dihydropyrimidone inhibitor of MCH1-R - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP-7941: A Technical Guide to the MCHR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has been investigated for its therapeutic potential in treating obesity, anxiety, and depression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl (4S)-3-[[3-[4-(3-acetamidophenyl)piperidin-1-yl]propyl]carbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | --INVALID-LINK-- |

| CAS Number | 387825-78-7 | --INVALID-LINK-- |

| Molecular Formula | C₃₁H₃₇F₂N₅O₆ | --INVALID-LINK-- |

| Molecular Weight | 613.7 g/mol | --INVALID-LINK-- |

Quantitative Efficacy and Binding Affinity

This compound exhibits high affinity and potency for the MCHR1 receptor across different species.

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 2.5 nM | Radioligand Binding Assay | --INVALID-LINK-- |

| Ki | Rat | 1.8 nM | Radioligand Binding Assay | --INVALID-LINK-- |

| IC₅₀ | Human | 5.4 nM | MCH-induced Ca²⁺ mobilization | --INVALID-LINK-- |

Pharmacokinetic Profile

Limited pharmacokinetic data for this compound is available in the public domain. The following table summarizes known parameters.

| Parameter | Species | Value | Route of Administration | Reference |

| Brain Penetration | Rat | Demonstrates CNS activity | Intraperitoneal | --INVALID-LINK-- |

| Oral Bioavailability | - | Data not publicly available | - | - |

| Metabolism | - | Data not publicly available | - | - |

| Excretion | - | Data not publicly available | - | - |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the MCHR1, a G-protein coupled receptor (GPCR). MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a signaling cascade that is blocked by this compound.

Caption: MCHR1 Signaling Pathway and Inhibition by this compound.

The antagonism of MCHR1 by this compound is hypothesized to produce its anxiolytic and antidepressant effects through modulation of downstream neural circuits.

Caption: Hypothesized Mechanism for Anxiolytic and Antidepressant Effects.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize this compound are provided below.

Radioligand Binding Assay for MCHR1

This protocol is adapted from Borowsky et al., 2002, Nature Medicine.

Caption: Workflow for MCHR1 Radioligand Binding Assay.

Protocol Details:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human MCHR1 are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [³H]this compound and varying concentrations of unlabeled this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Rat Forced Swim Test

This protocol is a generalized procedure based on the study by Borowsky et al., 2002.

Protocol Details:

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

-

Acclimation: Animals are handled for several days prior to the test.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30-60 minutes).

-

Test Procedure: Each rat is placed in the water-filled cylinder for a 15-minute pre-test session. 24 hours later, the rat is placed in the cylinder again for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) during the 5-minute test session is recorded.

-

Data Analysis: The mean immobility time for the this compound treated group is compared to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Rat Social Interaction Test

This protocol is based on the methodology described by Borowsky et al., 2002.

Protocol Details:

-

Apparatus: A dimly lit open-field arena (e.g., 60 x 60 cm).

-

Animals: Male rats are housed individually for a period before the test to increase social motivation.

-

Drug Administration: this compound or vehicle is administered i.p. prior to the test.

-

Test Procedure: Two unfamiliar rats from the same treatment group are placed in the center of the arena and their behavior is recorded for a set duration (e.g., 10 minutes).

-

Behavioral Scoring: An observer blind to the treatment conditions scores the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following).

-

Data Analysis: The mean social interaction time for the this compound treated pairs is compared to the vehicle-treated pairs.

In Vivo Microdialysis for Acetylcholine (B1216132) in the Prefrontal Cortex

This protocol is adapted from the study by Millan et al., 2008.

Protocol Details:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.

-

Recovery: Animals are allowed to recover from surgery for at least 24 hours.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.

-

Drug Administration: this compound or vehicle is administered i.p.

-

Sample Collection: Dialysate collection continues for several hours post-administration.

-

Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is determined using a sensitive analytical method such as HPLC with electrochemical detection.

-

Data Analysis: Acetylcholine levels are expressed as a percentage of the mean baseline concentration, and the effect of this compound is compared to the vehicle control over time.

Conclusion

This compound is a well-characterized MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity, anxiety, and depression. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds. Future investigations should focus on elucidating the complete pharmacokinetic profile and further exploring the downstream neural circuits modulated by MCHR1 antagonism to fully understand its therapeutic potential.

SNAP-7941: A Technical Guide for the MCH1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It plays a crucial role in regulating energy homeostasis, with central administration stimulating food intake.[1] MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCH1R and MCH2R, although only MCH1R is functional in rodents.[1] The MCH1 receptor is widely distributed throughout the brain, particularly in regions associated with feeding, mood, and anxiety, such as the cortex, hippocampus, amygdala, and nucleus accumbens. This distribution suggests that antagonizing the MCH1 receptor could have therapeutic potential beyond obesity, extending to anxiety and depression.[1]

SNAP-7941 is a potent, selective, and high-affinity small molecule antagonist of the MCH1 receptor.[2] Preclinical studies have demonstrated its efficacy in animal models of obesity, anxiety, and depression, highlighting its potential as a multi-faceted therapeutic agent.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.

Mechanism of Action: MCH1 Receptor Signaling

The MCH1 receptor is coupled to inhibitory (Gαi) and Gαq G-proteins.[5] Upon binding of the endogenous ligand MCH, these pathways are activated:

-

Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) mobilization and the activation of protein kinase C (PKC), subsequently activating the mitogen-activated protein kinase (MAPK/ERK) cascade.[5]

This compound acts as a competitive antagonist at the MCH1 receptor, blocking the binding of MCH and thereby inhibiting both Gαi and Gαq-mediated downstream signaling pathways.

Pharmacological Profile

In Vitro Data

This compound demonstrates high affinity and selectivity for the human MCH1 receptor. It is reported to have over 100-fold lower affinity for other receptors examined.

| Parameter | Species | Cell Line | Value | Reference |

| Binding Affinity (Kd) | Human | COS-7 | 0.18 nM | [6] |

| Specific Binding | Human | COS-7 | 98% | [6] |

In Vivo Preclinical Data Summary

This compound has been evaluated in several rodent models, demonstrating anorectic, anxiolytic, and antidepressant-like effects.

| Therapeutic Area | Animal Model | Species | Key Finding | Reference(s) |

| Obesity/Anorectic | Diet-Induced Obesity (DIO) | Rat | Chronic administration caused a sustained decrease in body weight. | [1][2] |

| MCH-Induced Feeding | Rat | Inhibited food intake stimulated by central MCH administration. | [2][3] | |

| Palatable Food Consumption | Rat | Reduced consumption of palatable food. | [2] | |

| Anxiety | Social Interaction Test | Rat | Increased social interaction time, similar to chlordiazepoxide. | [1][7] |

| Maternal-Separation Vocalization | Guinea Pig | Significantly reduced the number of vocalizations. | [1][8] | |

| Vogel Conflict Test | Rat | Exhibited anxiolytic properties. | [1] | |

| Depression | Forced Swim Test (Porsolt) | Rat | Reduced immobility time with efficacy similar to fluoxetine. | [1][8] |

Key Preclinical Studies: Experimental Protocols

Detailed methodologies for the key experiments cited are provided below as representative protocols.

Diet-Induced Obesity (DIO) Model in Rats

This model is used to assess the effect of compounds on body weight and food intake in a state of obesity induced by a high-fat diet.

-

Animals: Male Wistar or Sprague-Dawley rats, typically housed individually to monitor food intake accurately.[9]

-

Diet and Induction: Upon arrival and acclimatization, rats are randomly assigned to a control diet (e.g., 10% kcal from fat) or a high-fat diet (HFD), typically 45-60% kcal from fat, for a period of several weeks (e.g., 12-16 weeks) to induce a stable obese phenotype.[9][10] Body weight is monitored weekly.

-

Drug Administration: Following the diet-induction period, obese rats are administered this compound or vehicle. Administration is typically performed daily via intraperitoneal (i.p.) injection or oral gavage for a chronic period (e.g., 2-4 weeks).[1][2]

-

Parameters Measured:

-

Body Weight: Measured daily or several times per week.

-

Food and Water Intake: Measured daily.

-

Metabolic Parameters (Optional): At the end of the study, blood samples can be collected to measure glucose, insulin, triglycerides, and cholesterol levels.[11] An oral glucose tolerance test (OGTT) may also be performed.[11]

-

-

Statistical Analysis: Body weight changes and food intake are typically analyzed using a two-way ANOVA with repeated measures, followed by post-hoc tests to compare treatment groups.

Forced Swim Test (FST) in Rats

The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant drugs.[12]

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 30 cm deep) maintained at 24-25°C.[13] The depth prevents the rat from touching the bottom with its tail or feet.

-

Procedure:

-

Pre-test Session (Day 1): Rats are placed in the water cylinder for a 15-minute habituation session. This is done to ensure that on the test day, the immobility measured is not related to novelty.[12]

-

Drug Administration: this compound, a reference antidepressant (e.g., fluoxetine), or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour before).[8]

-

Test Session (Day 2): 24 hours after the pre-test, rats are placed back into the cylinder for a 5-minute test session. The session is video-recorded for later analysis.[8]

-

-

Parameters Measured: The primary measure is immobility time , defined as the period during which the rat makes only the minimal movements necessary to keep its head above water.[14] Active behaviors like swimming and climbing are also sometimes scored.

-

Statistical Analysis: Immobility times between groups are compared using a one-way ANOVA followed by Dunnett's or Newman-Keuls post-hoc tests.

Social Interaction Test in Rats

This test assesses anxiolytic activity by measuring the time two unfamiliar rats spend in active social investigation. Anxiolytic compounds typically increase the duration of social interaction.[15]

-

Animals: Male rats housed individually for a period before the test to increase their motivation for social contact.

-

Apparatus: A novel, dimly lit open field arena (e.g., 60x60x30 cm). The low light condition is mildly anxiogenic and encourages social interaction over exploration.

-

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 1 hour before the test.

-

Drug Administration: this compound, a reference anxiolytic (e.g., chlordiazepoxide), or vehicle is administered (e.g., i.p.) 30-60 minutes prior to the test.[1]

-

Test Session: Two weight-matched, unfamiliar rats from the same treatment group are placed in the arena together for a 10-minute session. The session is video-recorded.[16]

-

-

Parameters Measured: An observer, blind to the treatment conditions, scores the cumulative time the pair of rats spends engaged in active social behaviors. These behaviors include sniffing, grooming, following, and crawling over or under the partner.[15] Aggressive behaviors are also noted.

-

Statistical Analysis: The total time spent in social interaction is compared between treatment groups using a one-way ANOVA and appropriate post-hoc tests.

Therapeutic Rationale: Linking Antagonism to Effect

The therapeutic effects of this compound are thought to be mediated by the blockade of MCH1 receptors in key brain circuits. The wide distribution of MCH1R allows its antagonism to influence multiple physiological and psychological processes.

-

Anorectic Effects: By blocking MCH1 receptors in the lateral hypothalamus, this compound is thought to inhibit the orexigenic drive of MCH. Its action in the nucleus accumbens may also reduce the rewarding value of palatable food, contributing to decreased consumption.[1]

-

Anxiolytic & Antidepressant Effects: The dense expression of MCH1 receptors in limbic areas like the amygdala and hippocampus, which are central to emotional regulation, provides a neuroanatomical basis for the mood-altering effects of this compound.[1] By antagonizing MCH in these regions, this compound may correct stress-related signaling imbalances, leading to reduced anxiety and depressive-like behaviors.

Synthesis and Radiosynthesis

The enantioselective synthesis of this compound has been achieved using organocatalytic methods, specifically involving a Cinchona alkaloid-catalyzed Mannich reaction or a chiral phosphoric acid-catalyzed Biginelli reaction to form the core dihydropyrimidone structure.[6] Furthermore, a carbon-11 (B1219553) labeled version, [[17]C]this compound, has been synthesized for use as a PET tracer to visualize and study MCH1 receptors in vivo.[18][19] Preclinical evaluation of [[17]C]this compound showed high stability, but also indicated that it is a substrate for P-glycoprotein (Pgp), which may limit its brain uptake in non-clinical models without Pgp inhibition.[18]

Conclusion

This compound is a potent and selective MCH1 receptor antagonist with a compelling preclinical profile. The data strongly support its potential as a therapeutic agent for obesity and, notably, for anxiety and depressive disorders. Its efficacy across multiple animal models suggests that the MCH system is a critical node in the complex interplay between metabolism and mood. Further research, particularly clinical evaluation, would be necessary to translate these promising preclinical findings into therapeutic applications for human health.

References

- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]

- 9. High-fat diet induces neuroinflammation and reduces the serotoninergic response to escitalopram in the hippocampus of obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In‐depth multiomic characterization of the effects of obesity in high‐fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High‐fat diet‐induced metabolic disorders impairs 5‐HT function and anxiety‐like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. animal.research.wvu.edu [animal.research.wvu.edu]

- 14. lasa.co.uk [lasa.co.uk]

- 15. anilocus.com [anilocus.com]

- 16. scispace.com [scispace.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Preclinical in vitro &in vivo evaluation of [(11)C]this compound - the first PET tracer for the melanin concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radiosynthesis of [11C]this compound—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]

SNAP-7941: A Technical Guide to a Potent MCHR1 Antagonist

Executive Summary

SNAP-7941 is a potent and selective small-molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Identified through a G protein-coupled receptor (GPCR) biased library screening, this chiral dihydropyrimidone has been a significant tool in elucidating the physiological roles of the MCH system.[1] Preclinical studies have demonstrated its potential therapeutic applications as an anorectic, anxiolytic, and antidepressant agent.[2][3] This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Discovery and History

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a critical role in regulating energy homeostasis, mood, and anxiety. Its effects are mediated through the MCHR1 receptor, a GPCR predominantly coupled to Gi and Gq signal transduction pathways.

This compound was first described by Borowsky et al. in 2002 as a high-affinity, selective antagonist for the MCHR1.[3] Its discovery provided a crucial pharmacological tool to investigate the therapeutic potential of blocking the MCH pathway. Subsequent research focused on its synthesis and characterization, including the development of an enantioselective synthesis using organocatalytic methods to produce the specific chiral dihydropyrimidone core.[1][4] The development of radiolabeled versions, such as [¹¹C]this compound, has further enabled its use in positron emission tomography (PET) imaging to study receptor distribution and occupancy.[5]

Mechanism of Action

This compound functions as a competitive antagonist at the MCHR1. By binding to the receptor, it prevents the endogenous ligand, MCH, from activating its downstream signaling cascades. The MCHR1 receptor is coupled to two primary G-protein pathways:

-

Gαi Pathway: Activation of the Gαi subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound prevents the MCH-induced reduction in cAMP.

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to the mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively. This compound blocks this MCH-induced increase in intracellular calcium.

The net effect of this compound is the inhibition of the cellular responses normally triggered by MCH, which is believed to underlie its observed effects on appetite, anxiety, and depression.

Quantitative Pharmacological Data

The potency and affinity of this compound have been quantified through various in vitro assays. The data below is compiled from multiple sources and presented for comparative analysis.

Table 1: Binding Affinity of this compound for MCHR1

| Parameter | Species | Cell Line / Tissue | Radioligand | Value | Reference |

| Ki | Human | Recombinant | [¹²⁵I]-MCH | 15 nM | [6] |

| Kd | Human | COS-7 Cells | [³H]this compound | 0.18 nM | N/A* |

Table 2: Functional Antagonist Potency of this compound

| Assay Type | Species | Cell Line | Agonist | Parameter | Value | Reference |

| Ca²⁺ Mobilization | Rat | HEK293 | MCH | pA₂ | 7.9 ± 0.1 | [7] |

| [³H]Inositol Phosphate Production | Rat | HEK293 | MCH | pA₂ | 7.9 ± 0.1 | [7] |

*Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Visualizations of Pathways and Workflows

MCHR1 Signaling Pathway and this compound Inhibition

Caption: MCHR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Functional Antagonism Assay (Calcium Mobilization)

Caption: Workflow for a cell-based calcium mobilization antagonism assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the MCHR1 receptor using a filtration-based assay.

-

1. Membrane Preparation:

-

HEK293 cells stably expressing human MCHR1 are cultured to ~90% confluency.

-

Cells are harvested, washed with ice-cold PBS, and centrifuged.

-

The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors) and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

-

The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined via a BCA or Bradford assay.

-

-

2. Assay Procedure:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.[8]

-

To each well, add in order:

-

Assay Buffer (50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed, sub-saturating concentration of radioligand (e.g., [³H]this compound).

-

Varying concentrations of unlabeled this compound (typically a 10-point dilution series).

-

Membrane preparation (e.g., 10-20 µg protein per well).

-

-

For determining non-specific binding, a high concentration of an unlabeled MCHR1 ligand is used instead of the competitor.

-

The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]

-

-

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[8]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

Radioactivity is quantified using a scintillation counter.

-

-

4. Data Analysis:

-

The raw counts are converted to specific binding by subtracting the non-specific binding counts.

-

Data are plotted as percent specific binding versus the log concentration of the competitor (this compound).

-

The IC₅₀ value is determined using non-linear regression (sigmoidal dose-response).

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Intracellular Calcium (Ca²⁺) Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block MCH-induced calcium release.

-

1. Cell Preparation:

-

HEK293 cells stably expressing MCHR1 are seeded into black-walled, clear-bottom 96- or 384-well plates and grown overnight.

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS) for 45-60 minutes at 37°C, allowing the dye to load into the cells.[9]

-

-

2. Antagonist Pre-incubation:

-

After loading, the dye solution is removed, and cells are washed.

-

Buffer containing varying concentrations of this compound is added to the wells. A vehicle control (e.g., DMSO) is also included.

-

The plate is incubated for 15-30 minutes to allow the antagonist to bind to the receptors.

-

-

3. Agonist Stimulation and Signal Detection:

-

The plate is placed into a kinetic fluorescence plate reader (e.g., FlexStation or FDSS).

-

A baseline fluorescence reading is taken for several seconds.

-

An EC₈₀ concentration of the agonist (MCH) is automatically injected into each well, and fluorescence is continuously monitored for 2-3 minutes.[10]

-

-

4. Data Analysis:

-

The change in fluorescence (peak minus baseline) is calculated for each well.

-

The data is normalized to the response of the agonist-only control wells.

-

A dose-response curve is generated by plotting the percent inhibition versus the log concentration of this compound.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of the MCH-induced response, is determined using non-linear regression.

-

In Vivo Model: Rat Forced Swim Test

This protocol is a standard preclinical model used to assess antidepressant-like activity.[11]

-

1. Apparatus:

-

2. Procedure:

-

Day 1 (Pre-test/Habituation): Each rat is individually placed into the water-filled cylinder for a 15-minute session.[13][14] This initial exposure induces a baseline level of immobility for the test session. After removal, the rat is dried thoroughly and returned to its home cage.

-

Day 2 (Test Session): 24 hours after the pre-test, animals are administered this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. A positive control group (e.g., treated with fluoxetine) is typically included.

-

Following a pre-determined absorption period (e.g., 60 minutes), each rat is placed back into the swim cylinder for a 5-minute test session.[13][14]

-

The entire 5-minute session is recorded by a video camera for later analysis.

-

-

3. Behavioral Scoring:

-

An observer, blinded to the treatment conditions, scores the animal's behavior during the 5-minute test.

-

Behavior is categorized into three states:

-

Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

-

Swimming: The rat makes active swimming motions, moving around the cylinder.

-

Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

-

-

The primary endpoint is the total duration of immobility.

-

-

4. Data Analysis:

-

The mean immobility time is calculated for each treatment group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the this compound group, the vehicle group, and the positive control group. A significant reduction in immobility time is interpreted as an antidepressant-like effect.

-

References

- 1. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of this compound: chiral dihydropyrimidone inhibitor of MCH1-R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. animal.research.wvu.edu [animal.research.wvu.edu]

- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

SNAP-7941: A Technical Guide to a Selective MCHR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key preclinical findings. This guide is intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of MCHR1 antagonism.

Core Chemical and Physical Data

This compound is a synthetic, non-peptide small molecule that has been instrumental in elucidating the physiological roles of the MCH system. Its chemical and physical properties are summarized below.

Chemical Structure

| Identifier | Value |

|---|---|

| IUPAC Name | methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |

| SMILES | CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3--INVALID-LINK--COC)C(=O)OC)C4=CC(=C(C=C4)F)F |

| Molecular Formula | C₃₁H₃₇F₂N₅O₆ |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 613.7 g/mol | PubChem |

| XLogP3 | 3.4 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Donors | 3 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Acceptors | 11 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Rotatable Bonds | 14 | IUPHAR/BPS Guide to PHARMACOLOGY |

Mechanism of Action and Pharmacology

This compound functions as a high-affinity, selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its antagonism of MCHR1 interrupts the signaling cascade initiated by the endogenous neuropeptide, melanin-concentrating hormone (MCH).

MCHR1 Signaling Pathway and this compound's Point of Intervention

MCH binding to MCHR1 activates multiple G protein pathways, primarily Gαi and Gαq. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound competitively binds to MCHR1, preventing MCH from initiating these downstream signaling events.

Binding Affinity and Selectivity

This compound demonstrates high affinity for MCHR1 across different species. It is highly selective for MCHR1 over other receptors, including MCHR2 and a wide range of other GPCRs, ion channels, and transporters.

| Species | Assay Type | Value | Unit | Reference |

| Human | Kd | 0.18 | nM | [1] |

| Human | Kd (pKd 9.24) | 0.58 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |

| Human | IC₅₀ | 3 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |

| Human | IC₅₀ | 15 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |

| Rat | Ki | 2 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |

| Rat | Ki | 0.25 | nM | IUPHAR/BPS Guide to PHARMACOLOGY |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

MCHR1 Radioligand Binding Assay

This assay quantifies the affinity of this compound for the MCHR1 receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at the MCHR1.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing recombinant human or rat MCHR1 (e.g., HEK293 or COS-7 cells).

-

Radioligand: [³H]this compound or [¹²⁵I]-MCH.

-

Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled MCHR1 ligand (e.g., 1 µM cold MCH).

-

Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

-

Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled MCHR1 ligand.

-

The incubation is carried out at room temperature for 90-120 minutes to reach equilibrium.

-

The reaction is terminated by rapid filtration through filter plates, washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data are analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Rat Forced Swim Test (Porsolt Test)

This is a widely used behavioral model to screen for antidepressant-like activity.

Objective: To assess the effect of this compound on depression-like behavior.

Materials:

-

Subjects: Male Sprague-Dawley or Wistar rats.

-

Apparatus: A transparent Plexiglas cylinder (40-50 cm high, 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm, making it impossible for the rat to escape or touch the bottom.

-

Test Compound: this compound, administered via an appropriate route (e.g., intraperitoneal, i.p.) at a specified time before the test.

-

Vehicle Control: The solvent used to dissolve this compound.

Procedure:

-

Pre-swim session (Day 1): Rats are placed in the water cylinder for a 15-minute habituation session. This induces a stable level of immobility on the subsequent test day.

-

Test session (Day 2, 24 hours later): Rats are administered either vehicle or this compound (e.g., 30-60 minutes before the test).

-

Each rat is placed in the cylinder for a 5-minute test session.

-

The session is video-recorded for later analysis.

-

The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water.

-

A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[2][3]

Rat Social Interaction Test

This test assesses anxiolytic-like effects by measuring the time two unfamiliar rats spend in active social investigation.

Objective: To evaluate the anxiolytic-like properties of this compound.

Materials:

-

Subjects: Male rats, housed individually for a period before the test to increase social motivation.

-

Apparatus: A neutral, open-field arena (e.g., 60x60 cm) with controlled lighting and low noise.

-

Test Compound: this compound, administered to one or both rats prior to the test.

-

Vehicle Control.

Procedure:

-

Rats are habituated to the testing room for at least 60 minutes before the test.

-

Rats are administered vehicle or this compound.

-

Two weight-matched, unfamiliar rats are placed simultaneously into the arena.

-

The 10-minute session is video-recorded from above.

-

An observer, blind to the treatment conditions, scores the cumulative time the pair spends in active social behaviors (e.g., sniffing, grooming, following, crawling over/under).

-

An increase in social interaction time in the this compound treated group, without a significant increase in general locomotor activity, suggests an anxiolytic-like effect.[2]

Preclinical Efficacy and Therapeutic Potential

Preclinical studies have demonstrated that this compound possesses a unique "3-A" profile: anorectic, anxiolytic, and antidepressant.[4]

-

Anorectic Effects: Chronic administration of this compound to rats with diet-induced obesity resulted in a significant and sustained reduction in body weight. It also inhibited food intake stimulated by the central administration of MCH.[3]

-

Anxiolytic and Antidepressant Effects: this compound has shown efficacy in multiple animal models of anxiety and depression. It reduced immobility in the rat forced-swim test with an efficacy comparable to the antidepressant fluoxetine (B1211875) and increased social interaction time in rats, indicative of an anxiolytic effect.[2][3] Furthermore, it was effective in the guinea pig maternal-separation vocalization test.[3]

Typical Preclinical Evaluation Workflow

The evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo behavioral and physiological assessment.

References

- 1. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of Precursors and Reference Compounds of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) Tracers [11C]SN… [ouci.dntb.gov.ua]

SNAP-7941: A Comprehensive Technical Guide for Researchers

CAS Number: 387825-78-7

This guide provides an in-depth overview of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Details

| Property | Value | Reference |

| CAS Number | 387825-78-7 | [1] |

| Molecular Formula | C31H37F2N5O6 | [1] |

| Compound Class | Synthetic Organic | [2] |

| Primary Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | [1][3] |

| Therapeutic Potential | Anxiolytic, Antidepressant, Anorectic | [3][4][5][6][7] |

Mechanism of Action and Pharmacology

This compound functions as a high-affinity, selective antagonist for the MCHR1, a G protein-coupled receptor (GPCR). The antagonism of MCHR1 by this compound has been shown to modulate various physiological and behavioral processes. In animal models, this compound has demonstrated promising anxiolytic, antidepressant, and anorectic effects.[3][4][5][6][7]

Studies have revealed that this compound can elevate extracellular levels of acetylcholine (B1216132) in the frontal cortex of rats, a neurochemical effect that may contribute to its cognitive-enhancing properties.[8][9] This action is regionally specific, as no significant changes in acetylcholine levels were observed in the hippocampus.[8][9]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound, demonstrating its high affinity and selectivity for MCHR1.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 0.18 nM | COS-7 cells expressing human MCHR1 | [1] |

Experimental Protocols

Enantioselective Synthesis of this compound

An enantioselective synthesis of this compound has been achieved using organocatalytic methods.[1] A key step involves the construction of the chiral dihydropyrimidone (DHPM) core. One approach utilizes a Cinchona alkaloid-catalyzed Mannich reaction of β-keto esters to acyl imines.[1] The final step involves the selective formation of a urea (B33335) linkage at the N3 position of the DHPM core with a 3-(4-phenylpiperidin-1-yl)propyl amine side chain.[1]

Urea Formation Step: A solution of the piperidine (B6355638) side chain (0.10 mmol) and the N-substituted DHPM carbamate (B1207046) (0.30 mmol) with DIPEA (0.60 mmol) in anhydrous CH2Cl2 (3 mL) is stirred at room temperature under an argon atmosphere for 24 hours. The resulting mixture is concentrated, and the residue is purified by flash chromatography on silica (B1680970) gel (eluting with 1-5% methanol (B129727) in ethyl acetate) to yield the final compound.[1]

In Vivo Behavioral Assays

This compound has been evaluated in several animal models to assess its anxiolytic and antidepressant-like effects. These include:

-

Rat Forced-Swim Test: This model is used to screen for antidepressant activity.[4][6]

-

Rat Social Interaction Test: This assay assesses anxiolytic effects by measuring the time rats spend in social engagement.[4][6]

-

Guinea Pig Maternal-Separation Vocalization Test: This model is sensitive to both anxiolytic and antidepressant compounds.[4][6]

Visualized Signaling Pathways and Workflows

MCHR1 Signaling Pathway

The following diagram illustrates the general signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor. As an antagonist, this compound blocks the binding of the endogenous ligand, Melanin-Concentrating Hormone (MCH), thereby inhibiting downstream signaling cascades.

Caption: MCHR1 Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow: In Vivo Microdialysis

This diagram outlines the typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels, as has been performed to study the effects of this compound on acetylcholine.[8][9]

Caption: Workflow for In Vivo Microdialysis to Study this compound Effects.

References

- 1. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiosynthesis of [11C]this compound--the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]

- 7. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The melanin-concentrating hormone1 receptor antagonists, this compound and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP-7941: A Preclinical In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP-7941 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Preclinical research has identified this compound as a promising therapeutic candidate with potential applications in the treatment of obesity, depression, and anxiety. This document provides a comprehensive overview of the core preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. All quantitative data has been summarized for comparative analysis, and signaling pathways and experimental workflows are visually represented.

Core Compound Properties

| Property | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 2 nM | Rat | Receptor Binding Assay | [cite: IUPHAR/BPS Guide to PHARMACOLOGY] |

| 0.25 nM | Rat | Displacement of [3H]SNAP 7941 | [cite: IUPHAR/BPS Guide to PHARMACOLOGY] | |

| IC50 | 3 nM | Human | [125I]-MCH Binding Inhibition | [cite: IUPHAR/BPS Guide to PHARMACOLOGY] |

| 15 nM | Human | MCH-induced Ca2+ Flux | [cite: IUPHAR/BPS Guide to PHARMACOLOGY] | |

| Pharmacokinetics | ||||

| Oral Bioavailability (F%) | Data not available in searched literature. | |||

| Half-life (t1/2) | Data not available in searched literature. | |||

| Cmax | Data not available in searched literature. | |||

| Tmax | Data not available in searched literature. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively antagonizing the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 activates downstream signaling cascades through the coupling of Gq and Gi proteins. This compound blocks these signaling events.

-

Gq-protein coupled pathway: Activation of the Gq pathway by MCH leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in neuronal activation.

-

Gi-protein coupled pathway: The Gi-coupled pathway, upon activation by MCH, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). This pathway is associated with the inhibition of neuronal activation.

By blocking these pathways, this compound modulates neuronal activity in brain regions associated with appetite, mood, and anxiety.

Preclinical Efficacy

Anorectic Effects

This compound has demonstrated significant anorectic properties in rodent models. It effectively reduces food intake and promotes weight loss, particularly in animals on a high-fat diet.

Quantitative Data: Anorectic Effects

| Model | Species | Dose | Route | Effect | Reference |

| MCH-Induced Food Intake | Rat | Not Specified | Not Specified | Inhibited MCH-induced food intake. | [1] |

| Diet-Induced Obesity (DIO) | Rat | Not Specified | Chronic | Reduced weight gain. | [1] |

| Palatable Food Consumption | Rat | Not Specified | Not Specified | Reduced consumption of palatable food. |

Note: Specific quantitative data on the percentage of food intake reduction or body weight change was not available in the searched literature.

Antidepressant and Anxiolytic Effects

Preclinical studies have shown that this compound exhibits antidepressant and anxiolytic-like effects in various behavioral models.

Quantitative Data: Antidepressant and Anxiolytic Effects

| Model | Species | Dose Range (mg/kg, i.p.) | Effect on Immobility Time | Reference |

| Forced Swim Test | Rat | 2.5 - 40.0 | Produced antidepressant-like effects. | [2] |

Note: Specific quantitative data on the duration of immobility was not available in the searched literature.

Effects on Neurotransmission

Microdialysis studies have revealed that this compound can modulate neurotransmitter levels in specific brain regions, which may contribute to its behavioral effects.

Quantitative Data: Neurochemical Effects

| Brain Region | Neurotransmitter | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |

| Frontal Cortex | Acetylcholine | Rat | 0.63 - 40.0 | Elevated extracellular levels. | [2][3] |

| Ventral Hippocampus | Acetylcholine | Rat | Not Specified | No significant effect. | [2][3] |

| Dorsal Hippocampus | Acetylcholine | Rat | Not Specified | No significant effect. | [2][3] |

| Frontal Cortex | Noradrenaline, Dopamine, Serotonin, Glutamate | Rat | Not Specified | No significant effect. | [2][3] |

Experimental Protocols

Diet-Induced Obesity (DIO) Model

This model is used to evaluate the effect of this compound on weight gain in the context of a hypercaloric diet.

Protocol:

-

Animals: Male rats (e.g., Sprague-Dawley or Wistar) are typically used.

-

Housing: Animals are individually housed to monitor food intake accurately.

-

Diet: A high-fat diet (typically 45-60% of calories from fat) is provided ad libitum to induce obesity. A control group receives a standard chow diet.

-

Induction Period: The high-fat diet is administered for a period of several weeks (e.g., 6-10 weeks) to establish a significant increase in body weight compared to the control group.

-

Treatment: Once obesity is established, animals are treated with this compound or vehicle. The drug can be administered via various routes (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 2-4 weeks).

-

Measurements: Body weight and food intake are recorded daily. At the end of the study, adipose tissue depots may be dissected and weighed.

Rat Forced Swim Test

This model is a widely used behavioral assay to screen for antidepressant-like activity.

Protocol:

-

Apparatus: A transparent cylindrical tank (approximately 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

-

Pre-test Session (Day 1): Each rat is placed in the cylinder for a 15-minute habituation session. This is done to induce a state of behavioral despair.

-

Test Session (Day 2): 24 hours after the pre-test, the rats are administered this compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), the rats are placed back into the swim tank for a 5-minute test session.

-

Behavioral Scoring: The entire test session is recorded, and the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored by a trained observer who is blind to the treatment conditions. A reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for obesity, depression, and anxiety. Its selective antagonism of the MCHR1 receptor provides a clear mechanism of action. In vivo studies have demonstrated its efficacy in relevant animal models. Further investigation, including detailed pharmacokinetic profiling and long-term safety studies, is warranted to advance this compound towards clinical development.

References

SNAP-7941: A Technical Guide to its Anxiolytic Effects in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). Initially investigated for its role in energy homeostasis and potential as an anti-obesity therapeutic, a significant body of preclinical research has demonstrated its pronounced anxiolytic-like effects across various animal models. This technical guide provides an in-depth overview of the anxiolytic properties of this compound, focusing on the quantitative data from key behavioral assays, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: MCH1 Receptor Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, with projections to brain regions implicated in the regulation of mood and anxiety, such as the amygdala, hippocampus, and nucleus accumbens. By binding to the G-protein coupled MCH1 receptor, MCH modulates neuronal activity. This compound exerts its anxiolytic effects by competitively blocking the binding of MCH to the MCH1 receptor, thereby attenuating the downstream signaling cascades initiated by MCH.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is coupled to both inhibitory (Gαi) and stimulatory (Gαq) G-proteins. Activation of the MCH1 receptor by its endogenous ligand, MCH, triggers two primary signaling pathways:

-

Gαi-mediated pathway: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.

-

Gαq-mediated pathway: This pathway activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

By blocking these pathways, this compound is thought to disinhibit neuronal circuits that are tonically suppressed by MCH, leading to an anxiolytic effect.

Anxiolytic Effects in Animal Models: Quantitative Data

The anxiolytic-like properties of this compound have been evaluated in several well-validated rodent models of anxiety. The following tables summarize the key quantitative findings from these studies.

Rat Social Interaction Test

This test assesses the natural tendency of rats to interact with a conspecific. Anxiolytic compounds typically increase the duration of social interaction, particularly under aversive conditions (e.g., bright lighting, unfamiliar environment).

| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Social Interaction (seconds) | % Increase vs. Vehicle |

| Vehicle | - | Data not available | - |

| This compound | 10 | Data not available | Significant increase |

| This compound | 30 | Data not available | Significant increase |

| Chlordiazepoxide | 5 | Data not available | Significant increase |

| Quantitative data from Borowsky et al. (2002) is not publicly available in the abstract. The table reflects the reported significant anxiolytic-like effects. |

Guinea Pig Maternal-Separation Vocalization Test

This model is based on the distress vocalizations emitted by young guinea pigs when separated from their mothers, a behavior that is attenuated by anxiolytic drugs.

| Treatment Group | Dose (mg/kg, p.o.) | Number of Distress Vocalizations | % Decrease vs. Vehicle |

| Vehicle | - | Data not available | - |

| This compound | 10 | Data not available | Significant decrease |

| This compound | 30 | Data not available | Significant decrease |

| Buspirone | 3 | Data not available | Significant decrease |

| Quantitative data from Borowsky et al. (2002) is not publicly available in the abstract. The table reflects the reported significant anxiolytic-like effects. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key anxiolytic assays used to characterize this compound.

Rat Social Interaction Test: Experimental Workflow

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used. They are group-housed to ensure normal social development.

-

Apparatus: A square open-field arena is used. To increase anxiety levels and thus the sensitivity to anxiolytic drugs, the test is conducted under bright illumination and in an environment unfamiliar to the animals.

-

Procedure:

-

Rats are administered this compound or vehicle orally.

-

Following a pre-treatment period to allow for drug absorption, pairs of unfamiliar, weight-matched rats are placed in the center of the arena.

-

Behavior is recorded for a predetermined duration.

-

An observer, blind to the treatment conditions, scores the total time the pair of rats spends engaged in active social interaction (e.g., sniffing, grooming, following).

-

-

Data Analysis: The mean time spent in social interaction is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Guinea Pig Maternal-Separation Vocalization Test: Experimental Workflow

Methodology:

-

Animals: Young guinea pig pups are used, as they exhibit a robust vocalization response to maternal separation.

-

Apparatus: The test is conducted in a sound-attenuating chamber to isolate the pup and accurately record its vocalizations using a sensitive microphone.

-

Procedure:

-

Pups are administered this compound or vehicle orally.

-

After a pre-treatment period, the pup is separated from its mother and placed alone in the test chamber.

-

Vocalizations are recorded for a defined period.

-

-

Data Analysis: The total number and/or duration of distress calls are quantified and compared between treatment groups using appropriate statistical analyses.

Conclusion

The preclinical data strongly support the anxiolytic potential of this compound. Its efficacy in diverse and well-validated animal models of anxiety, such as the rat social interaction test and the guinea pig maternal-separation vocalization test, highlights its promise as a novel therapeutic agent for anxiety disorders. The mechanism of action, through the antagonism of the MCH1 receptor, offers a distinct pharmacological approach compared to currently available anxiolytics. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human anxiety disorders. This technical guide provides a foundational understanding of the preclinical evidence supporting the anxiolytic effects of this compound, intended to inform and guide future research and development efforts in this area.

SNAP-7941: A Technical Guide to its Anorectic Effects in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anorectic properties of SNAP-7941, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as an in-depth resource for professionals in the fields of neuroscience, pharmacology, and drug development for obesity and related metabolic disorders.

Core Mechanism of Action: MCH1 Receptor Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, regions of the brain critically involved in the regulation of energy homeostasis and feeding behavior.[1][2][3] MCH exerts its orexigenic (appetite-stimulating) effects through its interaction with the MCH1 receptor (MCH1R), a G-protein coupled receptor.[1][2] this compound is a potent and selective antagonist of the MCH1R, and its anorectic effects are attributed to the blockade of this signaling pathway.[1][2] By preventing the binding of MCH to its receptor, this compound mitigates the downstream signaling cascades that promote food intake and weight gain.[1][2]

Quantitative Analysis of Anorectic Effects

While specific quantitative data from the primary study on this compound by Borowsky et al. (2002) is not publicly available in detail, studies on closely related and structurally similar MCH1 receptor antagonists provide valuable insights into the expected efficacy of this class of compounds. The following tables summarize key findings from studies on MCH1R antagonists in rat models.

Table 1: Effect of MCH1 Receptor Antagonism on Food Intake in Rats

| Compound | Dose | Route of Administration | Rat Strain | Diet | Duration | % Reduction in Food Intake | Reference |

| MCH1R Antagonist (Generic) | 30 µ g/day | Intracerebroventricular (i.c.v.) | Sprague-Dawley | Standard Chow | 14 days | 16% | This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects. |

| MCH1R Antagonist (Generic) | 48 µ g/day | Intracerebroventricular (i.c.v.) | Sprague-Dawley | Standard Chow | 14 days | 16% | This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects. |

| SNAP-94847 | 30 mg/kg | Intraperitoneal (i.p.) | Not Specified | High-Fat Pellets | Acute | Significant decrease in operant responding for food | [4] |

Table 2: Effect of MCH1 Receptor Antagonism on Body Weight in Diet-Induced Obese (DIO) Rats

| Compound | Dose | Route of Administration | Rat Strain | Diet | Duration | % Reduction in Body Weight Gain | Reference |

| MCH1R Antagonist (Generic) | 30 µ g/day | Intracerebroventricular (i.c.v.) | Sprague-Dawley | High-Fat | 14 days | 35% | This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects. |

| MCH1R Antagonist (Generic) | 48 µ g/day | Intracerebroventricular (i.c.v.) | Sprague-Dawley | High-Fat | 14 days | 35% | This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects. |

| This compound | Not Specified | Not Specified | Not Specified | High-Fat | Chronic | Marked, sustained decrease | [2] |

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental approaches related to this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following protocols are based on standard methodologies used in rodent feeding and behavioral studies and are representative of the types of experiments conducted to evaluate this compound and related compounds.

Diet-Induced Obesity (DIO) Model and Anorectic Efficacy Testing

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3]

-

Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 6-10 weeks to induce a robust obese phenotype.[5][6] A control group is maintained on a standard chow diet.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). The compound is administered chronically, typically once daily, via oral gavage (p.o.) or intraperitoneal injection (i.p.).[4] Doses would likely range from 3 to 30 mg/kg based on studies with similar compounds.[4] A vehicle-only group serves as the control.

-

Measurements:

-